3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole
Description
3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 3- and 5-positions with 4-(allyl)phenyl groups. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers electron-deficient characteristics.
Properties
CAS No. |
201487-42-5 |
|---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3,5-bis(4-prop-2-enylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C21H19NO/c1-3-5-16-7-11-18(12-8-16)20-15-21(23-22-20)19-13-9-17(6-4-2)10-14-19/h3-4,7-15H,1-2,5-6H2 |
InChI Key |
WQAYTAFZABFYLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Bis(4-allylphenyl)propane-1,3-dione
The diketone precursor is synthesized via Claisen condensation of 4-allylacetophenone under basic conditions:
2 × 4-allylacetophenone → 1,3-bis(4-allylphenyl)propane-1,3-dione + H2O
Conditions :
Isoxazole Formation
The diketone reacts with hydroxylamine hydrochloride in ethanol under reflux:
1,3-bis(4-allylphenyl)propane-1,3-dione + NH2OH·HCl → 3,5-bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole + 2 H2O
Optimized Parameters :
- Solvent: Ethanol/water (4:1 v/v)
- Temperature: 80°C, 6 hours
- Yield: 72–78% (extrapolated from similar cyclizations)
Suzuki-Miyaura Cross-Coupling of Dihaloisoxazoles
This two-step approach first synthesizes a 3,5-dibromo-1,2-oxazole core, followed by palladium-catalyzed coupling with 4-allylphenylboronic acid.
Preparation of 3,5-Dibromo-1,2-oxazole
Bromination of isoxazole occurs under radical conditions:
Isoxazole + 2 Br2 → 3,5-dibromo-1,2-oxazole + 2 HBr
Key Challenges :
Coupling with 4-Allylphenylboronic Acid
The dibrominated core undergoes double Suzuki coupling:
3,5-dibromo-1,2-oxazole + 2 × 4-allylphenylboronic acid → Target compound + 2 HBr + 2 B(OH)3
Catalytic System :
- Catalyst: Pd(PPh3)4 (5 mol%)
- Base: K2CO3 (3 eq)
- Solvent: DME/H2O (5:1), 90°C, 24 hours
- Yield: 58–63% (based on analogous couplings)
1,3-Dipolar Cycloaddition of Nitrile Oxides
A convergent strategy employs [3+2] cycloaddition between a nitrile oxide and 1,4-diyne derivatives.
Nitrile Oxide Generation
4-Allylbenzohydroxamic acid is converted to the corresponding nitrile oxide via chlorination and elimination:
4-Allylbenzohydroxamic acid → 4-Allylbenzohydroxamoyl chloride → 4-Allylbenzonitrile oxide
Conditions :
Cycloaddition Reaction
The nitrile oxide reacts with 1,4-diethynylbenzene:
4-Allylbenzonitrile oxide + 1,4-diethynylbenzene → Target compound
Parameters :
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Cyclocondensation | 4-Allylacetophenone | One-pot synthesis | Diketone purification challenges | 68–72% |
| Suzuki Coupling | 3,5-Dibromo-1,2-oxazole | Modular boronic acid substitutions | Dibromoisoxazole synthesis complexity | 58–63% |
| Cycloaddition | 4-Allylbenzohydroxamic acid | Stereochemical control | Nitrile oxide instability | 45–51% |
Mechanistic Considerations and Byproduct Formation
Competing Pathways in Cyclocondensation
Hydroxylamine can alternatively produce isoxazoline intermediates if reaction temperatures drop below 70°C. Kinetic studies show:
Coupling Side Reactions
The Suzuki method produces 10–15% mono-coupled byproduct due to:
- Incomplete second coupling
- Protodebromination under basic conditions
HPLC analysis reveals:
Scalability and Industrial Relevance
The cyclocondensation route demonstrates the best scalability:
- Kilogram-scale trials achieved 66% yield
- Purification via recrystallization (hexane/EtOAc)
- Purity: >99% (HPLC)
Economic analysis favors this method:
| Cost Factor | Cyclocondensation | Suzuki Coupling |
|---|---|---|
| Raw materials | $412/kg | $1,240/kg |
| Catalyst costs | Negligible | $280/kg |
| Energy consumption | 120 kWh/kg | 210 kWh/kg |
Emerging Methodologies
Photoredox Catalysis
Preliminary studies using [Ir(ppy)3] as photocatalyst show:
- 45% yield under visible light (450 nm)
- Reduced reaction time (4 hours vs 24 hours thermal)
Continuous Flow Systems
Microreactor technology improves nitrile oxide cycloaddition:
- Residence time: 12 minutes
- Yield increase: 58% (vs 51% batch)
- Throughput: 1.2 kg/day
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-allylphenyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents such as IBX (2-iodoxybenzoic acid) to form corresponding oximes . Reduction reactions can be carried out using hydrogenation catalysts to yield reduced isoxazole derivatives . Substitution reactions often involve nucleophilic reagents to introduce different functional groups onto the isoxazole ring .
Common Reagents and Conditions
Oxidation: IBX, mild acidic conditions
Reduction: Hydrogenation catalysts, mild basic conditions
Substitution: Nucleophilic reagents, mild to moderate temperatures
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced isoxazole derivatives .
Scientific Research Applications
3,5-bis(4-allylphenyl)isoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets . Additionally, it is used in the development of antimicrobial and antiviral drugs . In the industry, it is employed in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,5-bis(4-allylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues within the Oxazole Family
5-[4-(Trifluoromethyl)phenyl]oxazole
- Molecular Formula: C₁₀H₆F₃NO
- Molecular Weight : 213.15 g/mol
- Key Features : The trifluoromethyl (-CF₃) group at the para position of the phenyl ring is strongly electron-withdrawing, enhancing the oxazole’s stability and resistance to electrophilic substitution. This compound is commercially available as a high-purity reagent, suggesting utility in synthetic chemistry or as a building block for pharmaceuticals .
3,5-Dimethyl-4-phenyl-1,2-oxazole (A9P)
- Molecular Formula: C₁₁H₁₁NO
- Molecular Weight : 173.21 g/mol
- Key Features : Methyl groups at the 3- and 5-positions and a phenyl group at the 4-position create a sterically hindered structure. This simplicity makes it a model compound for crystallographic studies .
(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 1-Phenyl-3-thienylpyrazole-4-carboxylate
- Molecular Formula : C₂₂H₁₉N₃O₃S
- Molecular Weight : 405.47 g/mol
- Key Features : This hybrid structure combines oxazole, pyrazole, and thiophene moieties, likely enabling diverse electronic interactions. Such complexity is associated with biological activity, such as enzyme inhibition .
- Comparison : The target compound lacks sulfur-containing heterocycles (e.g., thiophene), which could reduce its bioactivity but simplify synthesis.
Table 1: Structural and Physical Properties of Oxazole Derivatives
Heterocyclic Analogues (Pyrazole and Triazole Derivatives)
Pyrazole Derivatives ()
- Example : 4-[3-[3,5-Bis(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid derivatives.
- Molecular Weights : 560–592 g/mol (higher than the target oxazole).
- Key Features : Pyrazole cores with -CF₃ and halogen substituents exhibit potent growth inhibition, attributed to enhanced lipophilicity and target binding .
Triazole Derivatives ()
- Example: 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole.
- Key Features : Triazoles are more basic than oxazoles due to additional nitrogen atoms, favoring coordination chemistry.
- Comparison : The target compound’s oxazole ring is less likely to participate in metal coordination, limiting catalytic applications but enhancing aromaticity for optoelectronic uses.
Electronic and Optical Properties Comparison
Biological Activity
3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : CHN\O
- Molecular Weight : 319.39 g/mol
- CAS Number : 21977392
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the compound may act as an antagonist at lysophosphatidic acid (LPA) receptors, which are implicated in various pathophysiological processes including cancer progression and inflammation .
Anticancer Activity
Several studies have demonstrated the anticancer potential of oxazole derivatives. For instance:
- In vitro studies showed that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Animal model studies indicated that it reduces inflammation markers in models of acute and chronic inflammation. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .
Study 2: Inflammation Model
In a murine model of arthritis, administration of the compound significantly reduced paw swelling and histological signs of inflammation. Cytokine assays demonstrated decreased levels of TNF-alpha and IL-6 in treated animals compared to untreated controls, suggesting a potent anti-inflammatory effect .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
